Phosphamidon
Overview
Description
Phosphamidon is an organophosphate insecticide first reported in 1960 . It acts as a cholinesterase inhibitor . The commercial product typically exists as a mixture of 70% (Z)-isomer and 30% (E)-isomer .
Synthesis Analysis
Phosphamidon was first prepared by Beriger and Sallmann (CIBA Ltd. 1955, Anliker et al. 1961 a) . The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate and other methods .
Molecular Structure Analysis
Phosphamidon has a molecular formula of C10H19ClNO5P . Its average mass is 299.688 Da and its monoisotopic mass is 299.068939 Da .
Chemical Reactions Analysis
Phosphamidon belongs to the vinyl phosphate group, comprising a mixture of cis- and trans-isomers in the proportion 73:27 . The hydrolytic cleavage of the P-OCH is a key reaction in its chemical behavior.
Physical And Chemical Properties Analysis
Phosphamidon has a density of 1.2132 g/cm^3 . Its melting point ranges from 120 to 123 °C, and its boiling point is 162 °C at 1.5 mmHg . It is miscible in water .
Scientific Research Applications
Genotoxic Effects and Biological Impact
Phosphamidon has been shown to exert genotoxic effects, which are evident in studies focusing on its interaction with biological systems. For instance, research on albino rats revealed significant chromosomal aberrations in the bone marrow, indicating Phosphamidon's profound genotoxic effect in experimental models (Kuwar et al., 2008). Additionally, its effects on the estrous cycle, ovarian, and uterine biochemical parameters in Swiss albino mice have been evaluated, demonstrating significant disruptions in reproductive health (Sreelakshmi & Kaliwal, 2007).
Interaction with Enzymes
The interaction of Phosphamidon with specific enzymes such as acetylcholinesterase (AChE) and neuropathy target esterase (NTE) of hen brain has been explored, highlighting its potent inhibition of AChE and weaker inhibition of NTE (Jokanović et al., 2009). This differential interaction underscores the complexity of Phosphamidon's biological effects and its potential for causing delayed neuropathy at doses significantly higher than the acute LD50.
Photocatalytic Degradation
Investigations into the photocatalytic degradation of Phosphamidon in aqueous suspensions of titanium dioxide have been conducted, revealing that factors such as pH, catalyst concentration, and the presence of electron acceptors like hydrogen peroxide significantly influence the degradation rates. This research not only offers insights into the environmental fate of Phosphamidon but also suggests potential pathways for its detoxification (Rabindranathan et al., 2003; Rahman & Muneer, 2005).
Safety And Hazards
Phosphamidon is very highly toxic to mammals and is listed as WHO Hazard Class Ia . A harvester developed symptoms of moderately severe poisoning after working in a field that had been sprayed with the chemical 2 weeks earlier . He collapsed and exhibited significant depression of serum cholinesterase, but recovered completely within 2 days after successful treatment with atropine .
properties
IUPAC Name |
[(Z)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLLPNLLBQHPF-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClNO5P | |
Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030915 | |
Record name | (E)-Phosphamidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphamidon is a pale yellow oily liquid with a faint odor. Used as an insecticide for citrus, cotton, and deciduous fruit and nuts. and as an acaricide. (EPA, 1998), Colorless to yellow liquid; [ICSC], COLOURLESS-TO-YELLOW OILY LIQUID. | |
Record name | PHOSPHAMIDON | |
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Record name | Phosphamidon | |
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Record name | PHOSPHAMIDON | |
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Boiling Point |
324 °F at 1.5 mmHg (EPA, 1998), 120 °C @ 0.001 mm Hg; 162 °C 1.5 mm Hg, at 0.2kPa: 162 °C | |
Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | PHOSPHAMIDON | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most org solvents except saturated hydrocarbons; 1 g dissolves in about 30 g hexane, In water, miscible @ 25 °C, Solubility in water: miscible | |
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Density |
1.2132 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.2132 @ 25 °C/4 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
2.5e-05 mmHg at 68 °F (EPA, 1998), 0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0033 | |
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Mechanism of Action |
Organophosphorus pesticides exert their acute effects by inhibiting acetylcholinesterase in the nervous system with subsequent accumulation of toxic levels of acetylcholine. They may also inhibit butylcholinesterases as well as other esterase. The function of butylcholinesterases is unknown, but its inhibition can provide an indication of exposure to an organophosphate. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. Reactivation of inhibited enzyme may occur spontaneously, the rates of reactivation depending on the tissue as well as on the chemical group attached to the enzyme. Higher doses of oximes failed to alter the reactivation of in vitro human AchE inhibited by organophosphorus compunds., Cholinesterase inhibitor. | |
Record name | PHOSPHAMIDON | |
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Impurities |
In technical preparations of phosphamidon, gamma-chlorophosphamidon is present at a level of one to two percent of the total product. | |
Record name | PHOSPHAMIDON | |
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Product Name |
Phosphamidon | |
Color/Form |
Pale-yellow liquid, COLORLESS LIQUID, Oil | |
CAS RN |
13171-21-6, 23783-98-4 | |
Record name | PHOSPHAMIDON | |
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Record name | cis-Phosphamidon | |
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Record name | Phosphamidon [ANSI:BSI:ISO] | |
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Record name | Phosphamidon | |
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Record name | (E)-Phosphamidon | |
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Record name | PHOSPHAMIDON, (Z)- | |
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Melting Point |
-49 °F (EPA, 1998), -45 °C | |
Record name | PHOSPHAMIDON | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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